molecular formula C13H12N2O5S B13377236 methyl 6-methylsulfonyl-4-oxo-2-phenyl-1H-pyrimidine-5-carboxylate

methyl 6-methylsulfonyl-4-oxo-2-phenyl-1H-pyrimidine-5-carboxylate

Cat. No.: B13377236
M. Wt: 308.31 g/mol
InChI Key: LJBFDDHUPCXESI-UHFFFAOYSA-N
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Description

Methyl 6-methylsulfonyl-4-oxo-2-phenyl-1H-pyrimidine-5-carboxylate is a synthetically derived pyrimidine derivative intended for research and development purposes. Pyrimidine scaffolds are of significant interest in medicinal chemistry and material science due to their diverse biological activities and physicochemical properties (see, for example, related research on dihydropyrimidinones ). As a building block, this compound could be utilized in the synthesis of more complex molecules or explored for its potential in various biochemical applications. Its structure, featuring a methylsulfonyl group and a phenyl substituent, may be investigated for interactions with biological targets or as a precursor in heterocyclic chemistry. Researchers might study its properties and reactivity to develop novel compounds with specialized functions. This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H12N2O5S

Molecular Weight

308.31 g/mol

IUPAC Name

methyl 4-methylsulfonyl-6-oxo-2-phenyl-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C13H12N2O5S/c1-20-13(17)9-11(16)14-10(8-6-4-3-5-7-8)15-12(9)21(2,18)19/h3-7H,1-2H3,(H,14,15,16)

InChI Key

LJBFDDHUPCXESI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C(NC1=O)C2=CC=CC=C2)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis via Pyrimidine Core Construction

The synthesis generally begins with the formation of the pyrimidine ring, often through cyclization reactions involving β-dicarbonyl compounds and amidines or ureas. The key steps involve:

Sulfonylation and Esterification

The methylsulfonyl group is introduced through sulfonylation of the pyrimidine ring, often using methylsulfonyl chloride or methylsulfonic acid derivatives under basic or catalytic conditions. Esterification at the carboxylate position is achieved via standard Fischer esterification or via direct methylation using methyl iodide or dimethyl sulfate, depending on the specific route.

Specific Preparation Protocols

Synthesis via Nucleophilic Substitution and Oxidation

Based on literature, a common route involves:

  • Step 1 : Synthesis of a phenyl-substituted pyrimidine precursor, often through condensation of appropriate β-ketoesters with amidines.
  • Step 2 : Sulfonylation at the 6-position using methylsulfonyl chloride in the presence of a base such as pyridine or triethylamine.
  • Step 3 : Esterification at the 5-position with ethanol or methanol under acidic conditions to yield the ester derivative.

Reaction Conditions Summary:

Step Reagents Solvent Temperature Yield Notes
Sulfonylation Methylsulfonyl chloride Pyridine Room temperature ~90% Efficient sulfonylation at 6-position
Esterification Ethanol / H2SO4 Reflux 1-2 hours 80-96% High yield, mild conditions

Green Chemistry Approaches

Recent advances have explored greener methods, such as microwave-assisted synthesis, mechanochemistry, and solvent-free conditions, to enhance yield and reduce environmental impact. For instance:

  • Microwave irradiation accelerates the sulfonylation and esterification steps, reducing reaction times to minutes.
  • Mechanochemical methods involve grinding reactants with minimal solvents, achieving comparable yields with lower pollution.

Alternative Routes

Some literature describes direct synthesis from substituted pyrimidine precursors via oxidative sulfonylation, employing oxidants like m-chloroperbenzoic acid (m-CPBA) for oxidation steps, followed by esterification with alcohols under catalytic conditions.

Research Outcomes and Data Tables

Method Reagents Conditions Yield Reaction Time Advantages References
Conventional Methylsulfonyl chloride, pyridine Room temp, 1-2h ~90% 1-2 hours High yield, well-established ,
Microwave-assisted Methylsulfonyl chloride, ethanol Microwave irradiation, 3-10 min 80-96% Minutes Faster, eco-friendly
Mechanochemistry Reactants ground with minimal solvent Room temp, hours Comparable Several hours Environmentally friendly

Summary of Key Reaction Conditions

Step Reagents Solvent Temperature Time Yield Notes
Pyrimidine core synthesis β-dicarbonyl + amidine Ethanol / Water Reflux Several hours Variable Core formation step
Sulfonylation Methylsulfonyl chloride Pyridine Room temp 1 hour ~90% Efficient sulfonylation
Esterification Alcohol + acid catalyst Reflux 1-2 hours 80-96% High yield Ester formation

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrimidine ring, potentially converting it to a hydroxyl group.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Hydroxylated pyrimidine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Methyl 4-(methylsulfonyl)-6-oxo-2-phenyl-1,6-dihydro-5-pyrimidinecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 4-(methylsulfonyl)-6-oxo-2-phenyl-1,6-dihydro-5-pyrimidinecarboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes, such as DNA synthesis and repair.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Structural Analog: Methyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate (Compound 16)

Key Differences :

  • Substituent Position and Type : Compound 16 features a methyl group at position 6 and a 2-oxo group, whereas the target compound has a 6-methylsulfonyl and 4-oxo group.
  • Ring Saturation : Compound 16 is a 1,2-dihydropyrimidine (partially saturated), while the target compound is fully aromatic (1H-pyrimidine).

Physical Properties :

  • Synthetic Yield : Compound 16 is synthesized in 39% yield via a general procedure starting from a tetrahydropyrimidine precursor . The target compound’s synthesis likely requires additional sulfonation steps, which may lower yields.

Spectroscopic Data :

  • ¹H NMR : Compound 16 shows signals at δ 2.59 (CH₃), 3.58 (OCH₃), and 7.43–7.61 ppm (aromatic protons) . The methylsulfonyl group in the target compound would introduce distinct deshielded protons or split peaks due to its electronegativity.

Biological Activity :
Dihydropyrimidines like Compound 16 are precursors to bioactive molecules but lack direct medicinal data in the provided evidence. The aromatic pyrimidine core and methylsulfonyl group in the target compound may enhance interactions with biological targets, such as enzymes or receptors, due to improved electrophilicity .

Structural Analog: Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Key Differences :

  • Substituents : This compound incorporates a 5-chloro-3-methyl-1-phenylpyrazole moiety at position 4 and a tetrahydropyrimidine ring, contrasting with the target compound’s phenyl and methylsulfonyl groups.
  • Ring Saturation : The tetrahydropyrimidine ring is fully saturated, reducing aromaticity compared to the target compound.

Medicinal Relevance: Pyrimidinones, including this analog, exhibit antihypertensive, antibacterial, and antitubercular activities . The methylsulfonyl group in the target compound could improve pharmacokinetic properties (e.g., solubility, bioavailability) over the pyrazole-substituted analog, though direct comparative data are unavailable.

Crystallographic and Hydrogen-Bonding Comparisons

  • Crystal Packing : The target compound’s methylsulfonyl and oxo groups may participate in hydrogen-bonding networks, as observed in pyrimidine derivatives analyzed via SHELX software . For example, the oxo group at position 4 could act as a hydrogen-bond acceptor, similar to patterns described in Etter’s graph-set analysis .
  • Ring Puckering : Unlike saturated analogs (e.g., tetrahydropyrimidines), the target compound’s aromatic ring is planar, avoiding puckering effects critical in saturated systems .

Data Table: Comparative Analysis of Pyrimidine Derivatives

Property Target Compound Compound 16 Ethyl Tetrahydropyrimidine
Core Structure 1H-pyrimidine (aromatic) 1,2-dihydropyrimidine (partially saturated) 1,2,3,4-tetrahydropyrimidine (saturated)
Position 6 Substituent -SO₂CH₃ (methylsulfonyl) -CH₃ (methyl) -CH₃ (methyl)
Oxo Group Position 4 2 2
Melting Point Not reported (expected >200°C) 193–194°C Not reported
Synthetic Yield Not reported 39% Not reported
Biological Activity Hypothesized antimicrobial None reported Antitubercular, antihypertensive

Biological Activity

Methyl 6-methylsulfonyl-4-oxo-2-phenyl-1H-pyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its synthesis, pharmacological properties, and mechanisms of action based on diverse sources.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various reagents to construct the pyrimidine ring. The compound can be synthesized through the condensation of appropriate aldehydes and ketones under acidic or basic conditions, followed by functional group modifications to introduce the methylsulfonyl and carboxylate functionalities.

General Synthetic Route

  • Formation of Pyrimidine Ring : The initial step involves the reaction of a substituted urea with a β-ketoester.
  • Functionalization : Subsequent reactions introduce the methylsulfonyl group, typically through sulfonation reactions.
  • Carboxylate Formation : The final step involves esterification to yield the carboxylate form.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:

Cell LineIC50 (µM)Comparison to Doxorubicin
MCF-7 (Breast)0.12Comparable
HeLa (Cervical)0.15Comparable
HCT116 (Colon)0.10Comparable

These findings suggest that the compound may act through mechanisms similar to established chemotherapeutic agents like doxorubicin, potentially inducing apoptosis in cancer cells by disrupting cellular processes .

Anti-inflammatory Activity

In addition to its antitumor effects, this compound has shown promise in anti-inflammatory applications. Studies have reported that it inhibits cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.

CompoundCOX-2 IC50 (µM)Reference Drug IC50 (Celecoxib)
Methyl Compound0.04 ± 0.010.04 ± 0.01

The inhibition of COX-2 by this compound suggests potential therapeutic applications in treating inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Apoptosis Induction : It may trigger apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins.
  • COX Enzyme Inhibition : By selectively inhibiting COX enzymes, it reduces the production of pro-inflammatory prostaglandins.
  • Cell Cycle Arrest : The compound may interfere with cell cycle progression, leading to growth inhibition in tumor cells.

Case Study 1: Anticancer Efficacy in MCF-7 Cells

A study evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 0.12 µM. Flow cytometry analysis revealed increased apoptotic cells upon treatment, confirming its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Effects

In a rat model of inflammation induced by carrageenan, administration of this compound resulted in significant reductions in paw edema compared to control groups. The observed effects were comparable to those produced by indomethacin, a standard anti-inflammatory drug .

Q & A

Q. Advanced Research Focus

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates (), while ethanol improves diastereomeric purity.
  • Catalysts : Pd(PPh₃)₄ enables Suzuki-Miyaura couplings (), and Lewis acids (e.g., ZnCl₂) accelerate cyclocondensation.
  • Microwave irradiation : Reduces reaction time and byproduct formation .

How does crystal packing analysis inform solid-state stability?

Advanced Research Focus
Single-crystal X-ray data (e.g., ) reveal intermolecular interactions:

  • Hydrogen bonding : Between carbonyl oxygen and NH groups stabilizes the lattice.
  • π-π stacking : Aromatic rings (e.g., phenyl groups) contribute to thermal stability.
  • Torsional angles : Distortions >5° may indicate susceptibility to degradation .

What analytical techniques are critical for detecting degradation products under varying conditions?

Q. Advanced Research Focus

  • HPLC-MS : Monitors hydrolytic cleavage of ester or sulfonyl groups.
  • TGA-DSC : Identifies decomposition temperatures.
  • Solid-state NMR : Detects amorphous vs. crystalline degradation products, particularly under humidity stress () .

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